molecular formula C13H9NO2 B1331887 furan-2-yl(1H-indol-3-yl)methanone CAS No. 169772-66-1

furan-2-yl(1H-indol-3-yl)methanone

Cat. No.: B1331887
CAS No.: 169772-66-1
M. Wt: 211.22 g/mol
InChI Key: ZGNXEAXRPSISJF-UHFFFAOYSA-N
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Description

Furan-2-yl(1H-indol-3-yl)methanone is a heterocyclic compound that combines the structural features of both furan and indole. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research. The indole moiety is known for its presence in many natural products and pharmaceuticals, while the furan ring adds to the compound’s chemical diversity and reactivity.

Mechanism of Action

Target of Action

Furan-2-yl(1H-indol-3-yl)methanone is a compound that contains an indole nucleus . Indole derivatives have been found to bind with high affinity to multiple receptors , making them useful in the development of new therapeutic derivatives.

Mode of Action

Indole derivatives, in general, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives interact with their targets in a way that modulates these biological processes.

Biochemical Pathways

Indole derivatives have been found to possess a broad spectrum of biological activities , suggesting that they may affect multiple biochemical pathways.

Result of Action

Indole derivatives have been found to possess various biological activities , suggesting that they may have diverse molecular and cellular effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of furan-2-yl(1H-indol-3-yl)methanone typically involves the condensation of furan-2-carboxaldehyde with indole-3-carboxaldehyde under acidic or basic conditions. One common method is the use of a Lewis acid catalyst, such as zinc chloride, to facilitate the reaction. The reaction is usually carried out in an organic solvent like dichloromethane or ethanol, and the product is purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. The use of automated reactors and real-time monitoring systems can optimize reaction conditions and ensure consistent product quality. Additionally, green chemistry principles, such as the use of renewable solvents and catalysts, may be employed to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

Furan-2-yl(1H-indol-3-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the carbonyl group to an alcohol.

    Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the C-3 position, using reagents like halogens or sulfonyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogens (e.g., bromine) in acetic acid or sulfonyl chlorides in the presence of a base like pyridine.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Halogenated or sulfonylated derivatives.

Scientific Research Applications

Furan-2-yl(1H-indol-3-yl)methanone has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial, antiviral, and anticancer agent due to its ability to interact with biological targets.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Comparison with Similar Compounds

Furan-2-yl(1H-indol-3-yl)methanone can be compared with other similar compounds, such as:

    Indole-3-carboxaldehyde: Lacks the furan ring but shares the indole moiety.

    Furan-2-carboxaldehyde: Contains the furan ring but lacks the indole moiety.

    Indole-3-acetic acid: A naturally occurring indole derivative with different functional groups.

Uniqueness

The uniqueness of this compound lies in its combination of both furan and indole rings, which imparts distinct chemical and biological properties. This dual functionality allows it to participate in a broader range of reactions and interact with diverse biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

furan-2-yl(1H-indol-3-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9NO2/c15-13(12-6-3-7-16-12)10-8-14-11-5-2-1-4-9(10)11/h1-8,14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGNXEAXRPSISJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C(=O)C3=CC=CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50359318
Record name furan-2-yl(1H-indol-3-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50359318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

169772-66-1
Record name furan-2-yl(1H-indol-3-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50359318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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